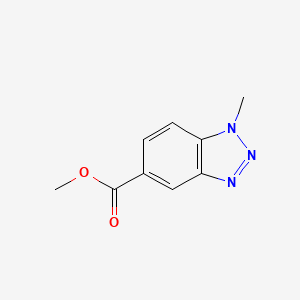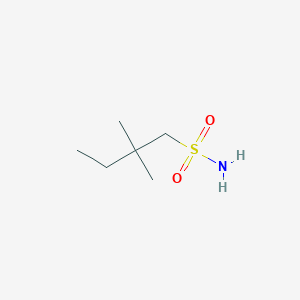
2,2-Dimethylbutane-1-sulfonamide
Overview
Description
2,2-Dimethylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C6H15NO2S It is characterized by the presence of a sulfonamide functional group attached to a 2,2-dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylbutane-1-sulfonamide typically involves the reaction of 2,2-dimethylbutane with sulfonamide precursors. One common method is the direct sulfonation of 2,2-dimethylbutane using sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to yield the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of advanced catalysts and automated systems can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Sulfonamides are known for their antibacterial properties, and derivatives of this compound may be explored for potential therapeutic uses.
Industry: It can be used in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,2-dimethylbutane-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making sulfonamides useful as antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylbutane-1-sulfonamide
- Sulfonimidates
- Sulfoximines
Uniqueness
2,2-Dimethylbutane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2-dimethylbutane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIQGFLJUWTTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


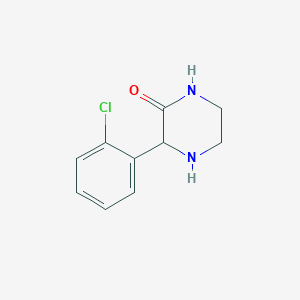
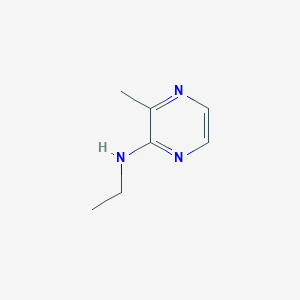
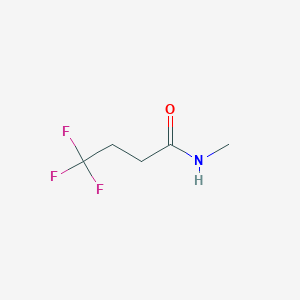
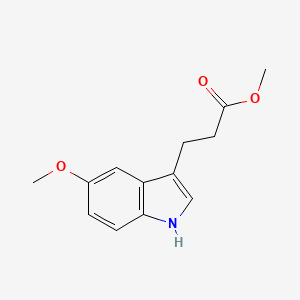
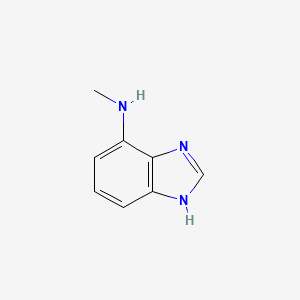



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)

